Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate
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Overview
Description
ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a cyano group, a pyridyl ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method includes the treatment of ethyl cyanoacetate with amines at elevated temperatures, often around 70°C, followed by stirring at room temperature overnight . Another method involves the use of organocatalysts such as l-proline under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. For instance, the direct treatment of different amines with ethyl cyanoacetate without solvent at room temperature can yield the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine as a basic catalyst, phenacyl bromide, and various organocatalysts . Reaction conditions often involve elevated temperatures and specific solvents like ethanol or DMF.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their biological activities .
Scientific Research Applications
ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: Used in the manufacturing of paints, pigments, and additives for fuels and lubricants.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with various molecular targets. The cyano group and the pyridyl ring play crucial roles in its reactivity, enabling it to participate in multiple pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds are structurally similar and are also used as precursors for heterocyclic synthesis.
Indole derivatives: These compounds share similar biological activities and are used in various therapeutic applications.
Uniqueness
ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form a wide range of heterocyclic compounds makes it particularly valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C22H18N2O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-21(25)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3 |
InChI Key |
RPQVBANTDJHZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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